5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. The presence of the trifluoromethyl group and the pyrazole ring makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid can be achieved through a multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in dimethyl sulfoxide at ambient temperature . This method yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions in dimethyl sulfoxide suggests that scalable production could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
Uniqueness
The uniqueness of 5-Hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H7F3N2O3 |
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Molecular Weight |
272.18 g/mol |
IUPAC Name |
3-oxo-2-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(17)5-8(15-16)10(18)19/h1-5,15H,(H,18,19) |
InChI Key |
QMZPKNHOZXIYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=C(N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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